molecular formula C12H25N3O2 B15304248 tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate

tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B15304248
M. Wt: 243.35 g/mol
InChI Key: NMUCCRJTCQNDRT-SNVBAGLBSA-N
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Description

tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is a chiral carbamate derivative featuring a piperazine ring linked to a propan-2-yl backbone. This compound is a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or oncological pathways. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactivity during multi-step syntheses. Its stereochemistry (R-configuration) is essential for interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-piperazin-1-ylpropan-2-yl]carbamate

InChI

InChI=1S/C12H25N3O2/c1-10(9-15-7-5-13-6-8-15)14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1

InChI Key

NMUCCRJTCQNDRT-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN1CCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-chloroethyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is a chemical compound with a tert-butyl group, a piperazine ring, and a carbamate functional group, making it a significant building block in organic synthesis. It is known for its role in the preparation of various heterocyclic compounds and is utilized extensively in medicinal chemistry because of its potential therapeutic applications.

Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. A common method employs tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the carbamate group. The process may be scaled up for industrial production using automated reactors, optimizing conditions for high yield and purity through techniques like crystallization or chromatography.

Applications

  • Medicinal Chemistry this compound exhibits notable biological activities and is primarily investigated for its interactions with biological targets related to the central nervous system. The mechanism of action involves modulation of receptor or enzyme activity through interactions facilitated by the piperazine ring and carbamate group, which can form covalent bonds with nucleophilic sites on proteins. Because of this property, it is a candidate for developing new pharmaceuticals aimed at treating various neurological disorders.
  • Drug Design Studies have shown that modifications to the piperazine moiety can significantly influence its biological activity, providing insights into structure–activity relationships that are crucial for drug design.
  • Organic Synthesis This compound is known for its role in the preparation of various heterocyclic compounds.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
(R)-tert-butyl (1-amino-propan-2-yl)carbamateC8H18N2O2Contains an amino group instead of a piperazine ring, affecting biological activity.
4-tert-butylpiperazineC10H22N2Lacks the carbamate functionality; primarily used in polymer chemistry and as an intermediate.
Piperazine derivativesVariesBroad category; their biological activities vary significantly based on substituents on the piperazine ring.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect various biological pathways and processes.

Comparison with Similar Compounds

Structural Analog 1: tert-Butyl N-[(2R)-1-(Oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS 88072-90-6)

Structural Features :

  • Core Backbone : Similar propan-2-yl group with Boc protection.
  • Substituent : Oxan-4-yl (tetrahydropyran) ring replaces piperazine.
  • Functional Groups : Ketone (1-oxo) at the propan-2-yl position.

Key Differences :

  • Reactivity: The oxan-4-yl group is an ether, rendering the compound less basic than the piperazine-containing analog.
  • Applications: Likely used as an intermediate in synthesizing non-nitrogenous heterocycles. The ketone group may facilitate further derivatization via nucleophilic addition.

Synthesis : While specific details are unavailable, the Boc protection strategy aligns with standard carbamate protocols, as seen in .

Structural Analog 2: tert-Butyl N-(tert-Butoxycarbonyl)-N-{2-Hydroxy-4-[(3-{1H-Pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl}carbamate (Compound 12)

Structural Features :

  • Core Backbone : Bis-Boc-protected aromatic carbamate.
  • Substituents: Includes a 1H-pyrrolo[2,3-b]pyridin-3-yl group and phenolic hydroxyl.

Key Differences :

  • Complexity : The extended aromatic system and pyrrolopyridine moiety suggest applications in kinase inhibitors or DNA-targeting agents.
  • Synthetic Yield : Synthesized in 60% yield via a Boc-protection reaction using di-tert-butyl dicarbonate, comparable to standard Boc protocols .

Applications : Likely a precursor for bioactive molecules requiring dual Boc protection and aromatic pharmacophores.

Comparative Analysis Table

Parameter Target Compound Analog 1 (CAS 88072-90-6) Analog 2 (Compound 12)
Core Structure (2R)-propan-2-yl with piperazine (2R)-propan-2-yl with oxan-4-yl and ketone Bis-Boc-protected aromatic carbamate
Key Functional Groups Boc, piperazine Boc, oxan-4-yl, ketone Boc, pyrrolopyridine, phenolic hydroxyl
Reactivity High (basic piperazine) Moderate (ether/ketone) High (aromatic nucleophilic substitution)
Synthetic Yield Not reported Not reported 60%
Applications Drug intermediate (CNS/oncology) Non-nitrogenous heterocycle synthesis Kinase inhibitor precursors

Research Findings and Implications

  • Synthetic Strategies : Both the target compound and Analog 2 employ di-tert-butyl dicarbonate for Boc protection, highlighting its versatility in amine masking .
  • Structural Influence on Bioactivity : The piperazine ring in the target compound enhances water solubility and receptor binding compared to Analog 1’s tetrahydropyran, which prioritizes lipophilicity.
  • Chirality : The R-configuration in the target compound and Analog 1 underscores the importance of stereochemical control in drug design.

Biological Activity

Tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a piperazine ring, and a carbamate functional group. This unique structure contributes to its solubility and biological interactions. The compound's formula is C12H22N2O2C_{12}H_{22}N_2O_2, with a molecular weight of 226.32 g/mol.

Property Value
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
SolubilitySoluble in organic solvents
Functional GroupsCarbamate, Piperazine

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). The piperazine moiety is known for its ability to modulate receptor activity, which can lead to significant pharmacological effects. The mechanism may include:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter systems.
  • Enzyme Modulation : It can interact with enzymes, potentially altering metabolic pathways associated with neurological function.

Research indicates that modifications to the piperazine structure can significantly impact the compound's biological efficacy, underscoring the importance of structure–activity relationships (SAR) in drug development.

Antinociceptive Effects

Studies have shown that this compound exhibits antinociceptive properties. In animal models, the compound has been effective in reducing pain responses, suggesting potential applications in pain management therapies.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects in behavioral models. Its interaction with serotonin and dopamine receptors could be responsible for these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Pain Management Study : In a recent study involving rodents, administration of the compound resulted in a significant decrease in pain responses compared to control groups. This suggests its potential as an analgesic agent .
  • Neuroprotection Research : A study published in Journal of Neurochemistry reported that this compound reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents .
  • Behavioral Study on Depression : An investigation into the antidepressant properties showed that the compound improved depressive-like behaviors in mice subjected to chronic stress paradigms .

Q & A

Basic: What are the critical steps in synthesizing tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

  • Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Coupling reactions under controlled pH and temperature (e.g., 0–25°C) to attach the carbamate moiety to the chiral propan-2-yl backbone .
  • Purification via column chromatography with solvents like dichloromethane/methanol mixtures to isolate intermediates .
    Characterization methods :
  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups .
  • HPLC with chiral columns to validate enantiomeric purity (>98% ee) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., (2R) configuration) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 286.2134) and detects impurities .
  • FT-IR spectroscopy : Identifies carbamate C=O stretches (~1680–1720 cm⁻¹) and piperazine N-H vibrations .

Advanced: How can reaction conditions be optimized to improve yield and enantioselectivity?

  • Catalyst screening : Use chiral catalysts like (R)-BINOL derivatives to enhance enantioselectivity in asymmetric synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (−20°C) reduce racemization .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before side reactions dominate .

Advanced: What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

  • Vibrational circular dichroism (VCD) : Distinguishes enantiomers by analyzing Cotton effects in the IR spectrum .
  • Density functional theory (DFT) calculations : Predicts stable conformers and compares experimental vs. computed NMR shifts .
  • Single-crystal X-ray diffraction : Provides definitive proof of spatial arrangement, as seen in related carbamate structures .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: How can researchers design assays to evaluate this compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., dopamine D2) .
  • Enzyme inhibition assays : Use fluorogenic substrates to quantify IC₅₀ values for kinases or proteases .
  • Metabolic stability studies : Incubate with liver microsomes and analyze degradation via LC-MS/MS .

Advanced: How should researchers address contradictory data in synthesis or bioactivity studies?

  • Design of experiments (DOE) : Statistically evaluate factors like temperature, solvent, and catalyst loading to identify critical variables .
  • Cross-validation with orthogonal techniques : Compare HPLC purity data with ¹H NMR integration for consistency .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and identify side products .

Tables

Table 1. Key Characterization Data

ParameterMethodTypical ResultReference
Enantiomeric purityChiral HPLC>98% ee
Melting pointDSC112–114°C
Solubility (water)Gravimetric<0.1 mg/mL

Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling efficiencyUse HOBt/EDCI as coupling reagents
RacemizationConduct reactions at −20°C
Purification issuesOptimize gradient elution in HPLC

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